molecular formula C16H18N4O3S B6479973 5-(methylamino)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile CAS No. 941266-76-8

5-(methylamino)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile

Cat. No. B6479973
CAS RN: 941266-76-8
M. Wt: 346.4 g/mol
InChI Key: CIPANDLAVXRKHJ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its physical appearance .


Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and yield .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and mechanism .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, refractive index, and spectral data .

Scientific Research Applications

5-(methylamino)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile has been extensively studied in the fields of organic synthesis and medicinal chemistry. Its unique properties have been utilized to develop new drugs and drug candidates. For example, this compound has been used as a building block for the synthesis of a number of antimicrobial agents and anticancer compounds. Additionally, this compound has been used to synthesize a variety of peptidomimetics, which have potential applications in drug design.

Mechanism of Action

The mechanism of action of 5-(methylamino)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is not fully understood. However, it is believed that this compound binds to specific receptors in the body, triggering a cascade of biochemical and physiological changes. These changes can lead to the production of various hormones and other molecules, which can then cause a variety of effects, such as the inhibition of certain enzymes or the activation of certain pathways.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on the body. Studies have shown that this compound can modulate the activity of certain enzymes, such as cytochrome P450 and acetylcholinesterase, and can also affect cell signaling pathways. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, as well as an ability to reduce the risk of certain cancers.

Advantages and Limitations for Lab Experiments

5-(methylamino)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a versatile compound that can be used in various laboratory experiments. Its unique properties make it an attractive building block for the synthesis of a variety of compounds. Additionally, this compound can be synthesized using relatively simple and inexpensive methods. However, it is important to note that this compound is a highly reactive compound and can be hazardous if not handled properly.

Future Directions

The potential applications of 5-(methylamino)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile are still being explored. Possible future directions for research include the development of new drugs and drug candidates that utilize the unique properties of this compound, as well as the investigation of its effects on various biochemical and physiological processes. Additionally, further research into the mechanism of action of this compound could lead to a better understanding of its effects on the body.

Synthesis Methods

5-(methylamino)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile can be synthesized in a variety of ways, including the reaction of piperidine-1-sulfonyl chloride with 4-methylamino-2-phenyl-1,3-oxazole in the presence of triethylamine. The reaction is carried out in anhydrous dimethylformamide (DMF) at room temperature. The product is then purified by column chromatography and recrystallized from ethyl acetate and hexane to yield pure this compound.

Safety and Hazards

This includes information on the compound’s toxicity, flammability, reactivity, and environmental impact .

properties

IUPAC Name

5-(methylamino)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-18-16-14(11-17)19-15(23-16)12-5-7-13(8-6-12)24(21,22)20-9-3-2-4-10-20/h5-8,18H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPANDLAVXRKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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